molecular formula C14H12FNO B329468 N-(4-fluorophenyl)-3-methylbenzamide

N-(4-fluorophenyl)-3-methylbenzamide

Cat. No.: B329468
M. Wt: 229.25 g/mol
InChI Key: RIKXXGKUWBULKY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-methylbenzamide is a benzamide derivative featuring a fluorine atom at the para position of the phenyl ring and a methyl group at the meta position of the benzoyl moiety.

Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H12FNO/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,1H3,(H,16,17)

InChI Key

RIKXXGKUWBULKY-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of N-(4-fluorophenyl)-3-methylbenzamide are influenced by substituent positioning and electronic effects. Key analogues include:

Compound Name Substituents Molecular Weight Key Findings
N-(3,4-Difluorophenyl)-3-methylbenzamide Fluorine at 3- and 4-positions on phenyl ring Not reported Increased halogen density may enhance lipophilicity and binding affinity .
N-(4-Fluoro-2-methylphenyl)-3-methylbenzamide Fluorine at 4-position, methyl at 2-position on phenyl ring Calculated: 259.3 Steric hindrance from the 2-methyl group may alter reactivity or selectivity .
N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Fluorophenyl linked to a pyrimidinone scaffold Not reported Demonstrated high binding affinity (-9.0 kcal/mol) as a KFase inhibitor .
N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide Sulfonamide replacement of amide bond Not reported 95% metabolic stability after 120 min vs. 20% for amide analogue .

Key Observations :

  • Fluorine Position : Fluorine at the 4-position (para) is common in bioactive compounds (e.g., enzyme inhibitors) due to its electron-withdrawing effects, which enhance binding to aromatic pockets . Difluoro substitution (3,4-positions) may further modulate electronic properties .
  • Amide vs. Sulfonamide : Replacement of the amide bond with a sulfonamide significantly improves metabolic stability, as demonstrated in radiopharmaceutical studies .

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